molecular formula C18H22N4O3S B2865684 (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-[(4-methylpiperazin-1-yl)methyl]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one CAS No. 865659-62-7

(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-[(4-methylpiperazin-1-yl)methyl]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2865684
CAS No.: 865659-62-7
M. Wt: 374.46
InChI Key: XDYVWKREAKAEID-NTEUORMPSA-N
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Description

The compound (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-[(4-methylpiperazin-1-yl)methyl]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodioxole moiety, a piperazine ring, and an imidazolone core, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-[(4-methylpiperazin-1-yl)methyl]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Imidazolone Core: The imidazolone ring can be synthesized via a condensation reaction between an amino acid derivative and a thiourea compound.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.

    Final Assembly: The final step involves the coupling of the benzodioxole moiety with the imidazolone core and the piperazine ring under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazolone ring, potentially converting it to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the imidazolone ring would produce a more saturated imidazolidinone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-[(4-methylpiperazin-1-yl)methyl]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The imidazolone core may participate in covalent bonding with nucleophilic sites in enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-1-[(4-methylpiperazin-1-yl)methyl]-2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-5-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of a benzodioxole moiety, a piperazine ring, and an imidazolone core. This combination of functional groups provides a unique set of chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[(4-methylpiperazin-1-yl)methyl]-2-methylsulfanylimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-20-5-7-21(8-6-20)11-22-17(23)14(19-18(22)26-2)9-13-3-4-15-16(10-13)25-12-24-15/h3-4,9-10H,5-8,11-12H2,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYVWKREAKAEID-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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